Thallic nitrate, trihydrate

Descripción

Propiedades

IUPAC Name |

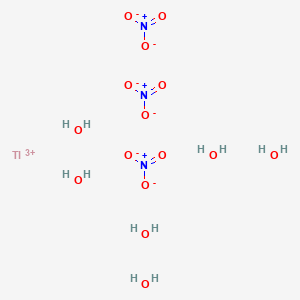

thallium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.6H2O.Tl/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTZVACKNJEUQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Tl+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3O15Tl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928662 | |

| Record name | Thallium(3+) nitrate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-38-8 | |

| Record name | Thallic nitrate, trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium(3+) nitrate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Procedure

-

Reactant Ratios : A molar ratio of 1:3 for Tl₂O₃ to HNO₃ is typically employed to ensure complete dissolution of the oxide.

-

Temperature : The reaction is conducted at 80°C to accelerate the dissolution process while minimizing the decomposition of nitric acid.

-

Cooling and Crystallization : After the reaction reaches completion, the solution is cooled to room temperature, prompting the crystallization of thallium(III) nitrate trihydrate. The product is collected via vacuum filtration and dried under controlled humidity to prevent dehydration.

Challenges and Optimizations

-

Purity Concerns : Residual nitric acid must be thoroughly removed to avoid contamination. Repeated washing with ice-cold water is recommended.

-

Hydrolysis Mitigation : The compound’s tendency to hydrolyze into thallium(III) oxide necessitates storage in airtight containers with desiccants.

Direct Dissolution of Metallic Thallium in Nitric Acid Under Oxygen Pressure

A patent-published method outlines an industrial-scale synthesis route using metallic thallium, nitric acid, and oxygen gas under pressurized conditions. This method enhances reaction efficiency by suppressing nitrous acid (HNO₂) formation, which can act as an autocatalyst and lead to uncontrolled exothermic reactions.

Reaction Mechanism

The overall reaction can be represented as:

Oxygen gas (O₂) is introduced to oxidize nitric oxide (NO) byproducts back into nitric acid, thereby recycling the reagent and improving atom economy:

Operational Parameters

Advantages Over Oxide-Based Synthesis

-

Cost Efficiency : Eliminates the need for pre-synthesized Tl₂O₃.

-

Environmental Impact : Oxygen-mediated NO recycling reduces hazardous emissions.

Comparative Analysis of Preparation Methods

The table below contrasts the two primary synthesis routes based on yield, scalability, and practical considerations:

Key Findings

-

Laboratory Preference : The oxide method remains prevalent in academic settings due to its simplicity and avoidance of high-pressure equipment.

-

Industrial Adoption : The metallic thallium route is favored for large-scale production, offering superior reagent utilization and lower waste generation.

Crystallographic and Stability Considerations

Thallium(III) nitrate trihydrate crystallizes in the hexagonal system, with each thallium center coordinated by three bidentate nitrate ligands and three monodentate water molecules. This structure contributes to its hygroscopicity, necessitating storage at ambient temperatures in moisture-free environments.

Decomposition Risks

Prolonged exposure to temperatures above 105°C results in dehydration and subsequent decomposition to thallium(III) oxide:

Análisis De Reacciones Químicas

Thallium(III) nitrate trihydrate undergoes several types of chemical reactions, including:

Oxidation: It is a strong oxidizing agent and can oxidize various organic compounds.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Rearrangement: It mediates the regioselective ring expansion of cyclic aralkyl ketones via oxidative rearrangement.

Common reagents used in these reactions include nitric acid, methanol, and various organic substrates. The major products formed from these reactions are typically oxidized organic compounds such as carbonyl compounds and quinone acetals .

Aplicaciones Científicas De Investigación

Oxidation Reactions

Thallium(III) nitrate trihydrate is primarily utilized as a reagent for the rapid oxidation of various organic compounds. Its ability to oxidize styrene derivatives to carbonyl compounds is particularly noteworthy. This reaction is crucial in synthetic organic chemistry for producing aldehydes and ketones from alkenes, enhancing the functionalization of organic molecules .

Regioselective Rearrangements

The compound facilitates regioselective ring expansions of cyclic aralkyl ketones via oxidative rearrangement. This property allows chemists to manipulate molecular structures effectively, enabling the synthesis of complex organic compounds with desired functionalities .

Hydrolysis of Thioacetals

Thallium(III) nitrate trihydrate serves as a selective agent for hydrolyzing thioacetals into carbonyl compounds. This transformation is essential in the preparation of various aldehydes and ketones, which are fundamental building blocks in organic synthesis .

Synthesis of Steroids

It has been employed in general synthetic methods for producing 19-norsteroids, which are important in pharmaceutical applications. The compound's oxidative capabilities allow for the modification of steroid structures, aiding in drug development .

Case Study 1: Oxidation of Styrene Derivatives

In a study conducted by McKillop et al., thallium(III) nitrate was used to convert tosylhydrazones into corresponding carbonyl compounds with high yields under mild conditions. This demonstrates its effectiveness as an oxidizing agent in synthetic pathways .

Case Study 2: Synthesis of Complex Organic Molecules

Research has shown that thallium(III) nitrate can mediate the ring contraction of cyclic ketones, leading to the formation of trans-fused 10-methyl-2-decalones. This application highlights its utility in synthesizing complex cyclic structures that are often challenging to produce using traditional methods .

Mecanismo De Acción

The mechanism by which thallium(III) nitrate trihydrate exerts its effects is primarily through its strong oxidizing properties. It oxidizes organic substrates by accepting electrons, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions include various organic functional groups such as alkenes, phenols, and ketones .

Comparación Con Compuestos Similares

Thallium(I) Nitrate (TlNO₃, CAS 10102-45-1)

Key Differences :

- Oxidative Power : Tl(III) nitrate’s +3 state enables aggressive oxidation, whereas Tl(I) nitrate is milder and less versatile .

- Cellular Toxicity : In Madin–Darby Canine Kidney cells, Tl(III) nitrate induces 100–150% higher endoplasmic reticulum stress (ATF-6, IRE-1 markers) than Tl(I) at 10 μM .

Iodine(III) Reagents (e.g., HTIB)

Advantage of Tl(III) Nitrate : Superior efficiency in ring contraction reactions, attributed to its stronger electrophilicity and ability to stabilize transition states .

Other Metal Nitrates

Gallium(III) Nitrate Hydrate (Ga(NO₃)₃·xH₂O)

- Oxidation State : +3, similar to Tl(III).

- Applications : Used in pharmaceuticals (e.g., Ganite® for hypercalcemia) rather than organic synthesis .

- Toxicity : Lower systemic toxicity compared to Tl(III) compounds .

Chromium(III) Nitrate Nonahydrate (Cr(NO₃)₃·9H₂O)

- Stability: Non-hygroscopic, unlike Tl(III) nitrate .

- Oxidizing Capacity : Weak oxidizer; primarily used in dyeing and catalysis .

Terbium(III) Nitrate Hexahydrate (Tb(NO₃)₃·6H₂O)

Actividad Biológica

Thallium(III) nitrate trihydrate (Tl(NO₃)₃·3H₂O) is a compound known for its utility in various chemical reactions, particularly in organic synthesis. However, its biological activity and toxicity are significant areas of concern, particularly due to the compound's high toxicity and potential health risks associated with exposure. This article provides a comprehensive overview of the biological activity of thallium(III) nitrate trihydrate, including its toxicological profile, effects on various biological systems, and relevant case studies.

- Molecular Formula : Tl(NO₃)₃·3H₂O

- Molecular Weight : 444.48 g/mol

- Melting Point : 102°C to 105°C

- Solubility : Soluble in water (approximately 95 g/L at 20°C)

- Physical Form : Crystalline solid

- Safety Classification : Highly toxic; classified as a hazardous material under various safety regulations .

Toxicological Profile

Thallium compounds, including thallium(III) nitrate trihydrate, are associated with severe toxicity. The following key points summarize the toxicological effects observed in various studies:

- Acute Toxicity : Oral doses of thallium(III) nitrate as low as 20-60 mg/kg can be lethal within a week. Symptoms include anorexia, vomiting, diarrhea, skin changes, and neurological disorders leading to respiratory failure .

- Chronic Toxicity : Long-term exposure can lead to symptoms similar to acute toxicity, including hair loss (alopecia), gastrointestinal issues, and neurological impairments such as peripheral neuropathy and ataxia. Histological examinations reveal necrosis in organs such as the kidneys and liver .

- Dose-Response Relationship : There is a clear dose-response relationship between urinary thallium concentration and adverse health effects. Concentrations below 5 µg/L are considered unlikely to cause harm, while levels above 500 µg/L are associated with clinical poisoning .

Thallium(III) nitrate trihydrate exerts its toxic effects through several mechanisms:

- Cellular Membrane Disruption : Thallium ions can disrupt cellular membranes, leading to mitochondrial swelling and loss of organelle integrity. This disruption affects cellular functions and can lead to cell death .

- Neurological Effects : Thallium exposure has been linked to significant neurological damage characterized by axonal degeneration and myelin sheath disintegration. Symptoms include sensory disturbances and motor function impairment .

- Cardiovascular Damage : Acute exposure has resulted in cardiovascular complications such as myocardial necrosis and arrhythmias. Electrocardiographic changes have been documented following high-dose exposure .

Case Studies

Several case studies highlight the severe effects of thallium(III) nitrate trihydrate on human health:

- Case Study 1 : A report documented severe poisoning in individuals exposed to thallium emissions from a cement plant in Germany. Symptoms included neurological disturbances that did not correlate with expected chronic poisoning indicators but were significant enough to warrant concern .

- Case Study 2 : In a clinical setting, patients exhibiting symptoms of thallium poisoning had elevated urinary thallium levels correlating with severe gastrointestinal and neurological symptoms. Postmortem examinations revealed extensive organ damage consistent with acute thallium toxicity .

Biological Activity Summary Table

Q & A

Q. What are the optimal conditions for synthesizing Thallium(III) nitrate trihydrate, and what characterization methods confirm its purity and structure?

Thallium(III) nitrate trihydrate is synthesized by reacting thallium(III) oxide with concentrated nitric acid under controlled conditions. Key parameters include maintaining temperatures below its decomposition point (103°C) and avoiding prolonged exposure to moisture. Post-synthesis, purity is confirmed via X-ray diffraction (XRD) for crystallinity, Fourier-transform infrared spectroscopy (FTIR) for nitrate ligand identification, and elemental analysis (e.g., inductively coupled plasma optical emission spectroscopy, ICP-OES) to verify Tl content. Thermogravimetric analysis (TGA) can distinguish between hydrated and anhydrous forms .

Q. How should Thallium(III) nitrate trihydrate be safely handled and stored in laboratory settings?

- Handling: Use in a fume hood with nitrile gloves, lab coats, and EN 166-certified goggles. Avoid contact with reducing agents (e.g., organic materials) and acids, as incompatibilities may cause violent decomposition .

- Storage: Keep in airtight containers at room temperature (20–25°C) in a dry, dark environment. Desiccants like silica gel are recommended to prevent hydration changes .

- Spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are recommended for quantifying Thallium(III) species in environmental or biological samples?

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is optimal for separating Tl(I) and Tl(III) species in complex matrices like river water or tissue homogenates. For total thallium quantification, atomic absorption spectroscopy (AAS) or ICP-OES is used, with detection limits as low as 0.1 µg/L .

Advanced Research Questions

Q. How does Thallium(III) nitrate trihydrate act as an oxidizing agent in organic synthesis, and what mechanistic studies elucidate its reactivity?

Tl(III) nitrate trihydrate oxidizes methoxyl phenols to quinone acetals and alkenes to acetals via electrophilic pathways. Mechanistic studies employ kinetic monitoring (e.g., UV-Vis spectroscopy), cyclic voltammetry to assess redox potentials, and density functional theory (DFT) calculations to model transition states. For example, its oxidation of cyclic alkenes involves Tl(III)-mediated ring contraction, forming aldehydes through intermediates detected via nuclear magnetic resonance (NMR) .

Q. What are the toxicological impacts of Thallium(III) nitrate trihydrate exposure in vivo, and how should experimental models be designed to assess these effects?

In murine models (C57BL/6J mice), oral exposure to 0.7 mg Tl/kg/day for two weeks caused hepatic sinus congestion, necrosis, and reduced liver weight. Experimental design should include:

- Dose selection: Based on LD50 data (if available) and subchronic exposure thresholds.

- Endpoints: Histopathology (e.g., liver, kidney), oxidative stress markers (e.g., glutathione levels), and neurological assessments (e.g., motor function).

- Controls: Pair-fed groups to distinguish toxicity from reduced food intake .

Q. How can Thallium(III) nitrate trihydrate be utilized in the synthesis of advanced inorganic materials, and what are the critical parameters influencing material properties?

Tl(III) nitrate trihydrate serves as a precursor for bismuth oxogallate (C₆H₂(OH)₃COOBiO·3H₂O) via ligand exchange with gallic acid. Critical parameters include:

- pH: Adjusting to 4–5 ensures optimal gallate ion substitution without Tl(III) hydrolysis.

- Temperature: Reactions at 60–80°C enhance kinetics while avoiding Tl(III) decomposition.

- Characterization: X-ray photoelectron spectroscopy (XPS) confirms Tl incorporation, while TGA and XRD validate structural stability .

Methodological Notes

- Contradictions in Data: Discrepancies in oxidative reaction yields may arise from trace moisture or impurities. Pre-drying the compound at 40°C under vacuum for 24 hours improves reproducibility .

- Environmental Analysis: For Tl(III) speciation in water, stabilize samples with 0.1% EDTA to prevent redox interconversion during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.